N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-7-5-8-16(2)19(15)23-21(26)20(25)22-14-6-9-17-10-12-18(13-11-17)24(3)4/h5,7-8,10-13H,6,9,14H2,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKFJOBDHVPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide is a synthetic compound with potential biological activities. This compound is characterized by its unique oxalamide structure, which incorporates a dimethylamino group and two aromatic moieties, contributing to its pharmacological properties. Research into its biological activity has primarily focused on its potential therapeutic applications, including anticancer and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 307.39 g/mol
- Chemical Structure : The compound features a propyl chain linked to a dimethylamino-substituted phenyl ring and a 2,6-dimethylphenyl group attached via an oxalamide linkage.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 307.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxalamide derivatives, including this compound. The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The results indicated that the compound exhibited significant cytotoxicity against these cell lines, with IC50 values ranging from 10 to 30 µM, suggesting a promising lead for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary tests against various bacterial strains demonstrated effectiveness, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 12 µg/mL |
The biological activity of this compound is thought to occur through several mechanisms:
- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors or other protein targets, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or bacterial growth.
- Apoptosis Induction : Evidence suggests that the compound could promote apoptosis in cancer cells through intrinsic pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related oxalamides from the provided evidence:
Key Observations
Fluorinated derivatives (e.g., trifluoromethyl-containing oxalamides) exhibit stronger electronegativity, which may improve binding affinity in biological targets .
Steric and Lipophilic Properties :
- The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance, likely reducing rotational freedom and increasing rigidity compared to smaller substituents (e.g., chlorobenzyl groups) .
- The propyl linker in the N1-substituent may confer flexibility, contrasting with rigid aromatic linkers in dihydrobenzodioxinyl derivatives .
Synthetic Challenges: Halogenated analogs (e.g., chloro-substituted oxalamides) often require harsh conditions for synthesis, whereas dimethylamino groups may necessitate protection/deprotection steps to avoid side reactions .
Q & A
Q. What synthetic routes are recommended for preparing N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(2,6-dimethylphenyl)oxalamide, and how can purity be optimized?
- Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling amines with oxalyl chloride or oxalic acid derivatives. For this compound, a stepwise approach is advisable:
Intermediate Preparation : Synthesize the N1-(3-(4-(dimethylamino)phenyl)propyl)amine and N2-(2,6-dimethylphenyl)amine precursors via nucleophilic substitution or reductive amination.
Oxalamide Formation : React the intermediates with oxalyl chloride under inert conditions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) .
- Key Validation : Monitor reaction progress using TLC and confirm final purity (>98%) via HPLC or NMR.
Q. How can spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify proton environments (e.g., dimethylamino group at δ ~2.8 ppm, aromatic protons at δ 6.5–7.2 ppm) and verify connectivity .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., calculated for C21H28N4O2: [M+H] = 381.22) .
- FT-IR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm and N-H stretches at ~3300 cm .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the compound’s stability under varying conditions?
- Methodological Answer :
- pH/Temperature Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 37°C, and 60°C. Analyze degradation via HPLC at intervals (0, 7, 30 days).
- Light Sensitivity : Expose to UV-Vis light (λ = 255 nm) and monitor photodegradation using spectrophotometry .
- Storage Recommendations : Based on analogous compounds, store at -20°C in amber vials under nitrogen to prevent oxidation .
Q. How should contradictory solubility data (polar vs. non-polar solvents) be resolved methodologically?
- Methodological Answer :
- Systematic Testing : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, ethanol, hexane) at 25°C.
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, dimethylamino groups enhance solubility in polar aprotic solvents .
- Validation : Cross-check with dynamic light scattering (DLS) to detect aggregation in poorly soluble solvents.
Q. What strategies are effective for identifying and quantifying degradation products during long-term storage?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate degradation products.
- Metabolite Profiling : Compare fragmentation patterns with synthetic standards (e.g., oxidized dimethylamino groups or hydrolyzed oxalamide) .
- Bioactivity Assays : Test degradation products in receptor-binding assays to assess retained/increased activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
